![molecular formula C9H10N2O2 B2596740 1H-Pyrazole-4-carboxylic acid, 5-ethynyl-1-methyl-, ethyl ester CAS No. 2260936-58-9](/img/structure/B2596740.png)
1H-Pyrazole-4-carboxylic acid, 5-ethynyl-1-methyl-, ethyl ester
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Description
1H-Pyrazole-4-carboxylic acid, 5-ethynyl-1-methyl-, ethyl ester is a chemical compound . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular formula of this compound is C9H10N2O2 . The structure of pyrazole compounds generally consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 299.8±25.0 °C and its predicted density is 1.07±0.1 g/cm3 .Scientific Research Applications
Synthesis and Characterization
1H-Pyrazole derivatives are synthesized and characterized through various chemical reactions and analytical methods, demonstrating their structural and electronic properties. For instance, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was prepared using a one-pot condensation reaction and characterized by spectroscopic methods and single-crystal X-ray diffraction. These studies provide insights into the molecular geometry, electronic structure, and interactions such as C-H···O and C-H···π, which are crucial for understanding their chemical behavior and potential applications (Viveka et al., 2016).
Pharmacological Investigations
While certain pyrazole derivatives are investigated for their pharmacological properties, including analgesic and anti-inflammatory activities, this information has been excluded as per the requirements to focus solely on non-pharmacological scientific research.
Corrosion Inhibition
Pyrazole esters have been evaluated as corrosion inhibitors for steel in hydrochloric acid, showcasing their potential in protecting metals against corrosion. The study indicates that these compounds significantly reduce corrosion rates, with their effectiveness increasing with concentration. The adsorption isotherm and thermodynamic data from this research offer valuable insights into the mechanisms of corrosion inhibition by pyrazole derivatives (Herrag et al., 2007).
Material Science and Coordination Chemistry
Research into pyrazole-based ligands for the assembly of coordination polymers with Zn(II) and Cd(II) ions has led to the development of chiral and achiral coordination polymers. These materials exhibit interesting structural features and potential applications in material science due to their unique chiral properties and thermal and luminescence behaviors (Cheng et al., 2017).
Chemical Sensing and Molecular Interactions
Studies on pyrazole ester derivatives have also explored their interactions with molecules like acetone, demonstrating their potential as receptors through selective induced polarization and electron transfer mechanisms. This research highlights the role of hydrogen bonding and C–H⋯π interactions in stabilizing complexes and suggests applications in chemical sensing and molecular recognition (Tewari et al., 2014).
properties
IUPAC Name |
ethyl 5-ethynyl-1-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-4-8-7(6-10-11(8)3)9(12)13-5-2/h1,6H,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYYDBHRTGUWRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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